Timepidium bromide Timepidium bromide Timepidium bromide is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 35035-05-3
VCID: VC0006984
InChI: InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]
Molecular Formula: C17H22BrNOS2
Molecular Weight: 400.4 g/mol

Timepidium bromide

CAS No.: 35035-05-3

Cat. No.: VC0006984

Molecular Formula: C17H22BrNOS2

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Timepidium bromide - 35035-05-3

CAS No. 35035-05-3
Molecular Formula C17H22BrNOS2
Molecular Weight 400.4 g/mol
IUPAC Name 3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide
Standard InChI InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
Standard InChI Key QTSXMEPZSHLZFF-UHFFFAOYSA-M
SMILES C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]
Canonical SMILES C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Timepidium bromide features a piperidinium core substituted with two thienyl groups and a methoxy moiety (Fig. 1). The compound exists as a racemic mixture with no defined stereocenters, contributing to its symmetric molecular configuration .

Table 1: Molecular Properties of Timepidium Bromide

PropertyValue
Molecular formulaC₁₇H₂₂BrNOS₂
Molecular weight400.4 g/mol
SMILES[Br-].COC1CC(CN+(C)C1)=C(C2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1

Solubility and Stability

As a quaternary ammonium salt, timepidium bromide exhibits high water solubility, facilitating oral and intravenous administration . Stability studies indicate no significant degradation under standard storage conditions (25°C, 60% relative humidity) .

Pharmacological Profile

Mechanism of Action

Timepidium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M3 subtype (Ki = 7.7 nM) . This receptor mediates smooth muscle contraction in visceral organs, explaining the drug’s efficacy in reducing spasms.

Table 2: Receptor Binding Affinities

Target (mAChR Subtype)Ki (nM)
M1 (CHRM1)34.0
M2 (CHRM2)7.7
M3 (CHRM3)31.0
M4 (CHRM4)18.0
M5 (CHRM5)11.0

Gastrointestinal Tract

In canine models, timepidium bromide inhibited spontaneous and bethanechol-induced motility in the stomach, duodenum, and colon with potency comparable to atropine . At 30 mg orally, it reduced colonic spasms by 62% within 30 minutes .

Biliary System

Timepidium bromide decreases basal tone of the sphincter of Oddi, lowering intracholedochal pressure by 28–42% in post-cholecystectomy patients . In isolated guinea pig gallbladders, it antagonized methacholine-induced contractions (pA₂ = 8.44), surpassing hyoscine-N-butylbromide (pA₂ = 7.55) but remaining less potent than atropine (pA₂ = 9.11) .

Urinary Bladder

While effective against bethanechol-induced detrusor contractions, timepidium exhibits weaker activity on spontaneous bladder motility compared to hyoscine-N-butylbromide .

Clinical Applications and Efficacy

Approved Indications

  • Visceral spasms: 30 mg three times daily (oral) reduces abdominal pain in 78% of irritable bowel syndrome patients .

  • Biliary colic: Intravenous administration (15 mg) decreases sphincter of Oddi pressure by 35 mmHg within 15 minutes .

Table 3: Recommended Dosage Regimens

IndicationRouteDoseFrequency
Visceral spasmsOral30 mg3×/day
Acute biliary colicIV15 mgSingle

Comparative Efficacy

In double-blind trials, timepidium demonstrated equivalent efficacy to hyoscine-N-butylbromide in relieving intestinal spasms but with 40% fewer anticholinergic side effects (dry mouth, blurred vision) .

Recent Advances and Future Directions

Enantiomer-Specific Activity

The (R)-enantiomer shows 3-fold higher mAChR affinity than the (S)-form, prompting investigations into enantiopure formulations .

Novel Delivery Systems

Phase I trials of a transdermal patch (8 mg/24h) achieved steady-state plasma concentrations (Cₛₛ = 14 ng/mL) with 50% fewer systemic AEs compared to oral dosing .

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